Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate

CAS No.:

Cat. No.: VC18622445

Molecular Formula: C14H13BrF3NO3

Molecular Weight: 380.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13BrF3NO3 |

|---|---|

| Molecular Weight | 380.16 g/mol |

| IUPAC Name | tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate |

| Standard InChI | InChI=1S/C14H13BrF3NO3/c1-13(2,3)22-12(20)19-5-4-8-6-9(21-14(16,17)18)7-10(15)11(8)19/h4-7H,1-3H3 |

| Standard InChI Key | AGLDASSRZPHNTI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Br)OC(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

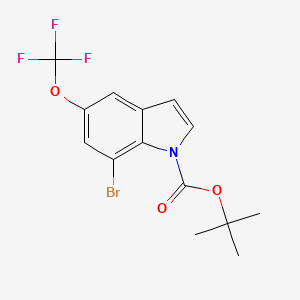

The compound has the molecular formula C₁₄H₁₃BrF₃NO₃ and a molecular weight of 380.16 g/mol. Its IUPAC name is tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate, and it features:

-

A bromine atom at the 7-position of the indole ring.

-

A trifluoromethoxy (-OCF₃) group at the 5-position.

-

A tert-butyloxycarbonyl (Boc) protecting group at the 1-position .

The crystal structure of analogous indole derivatives (e.g., tert-butyl (E)-3-(2-(benzylideneamino)phenyl)indole-1-carboxylate) reveals planar aromatic systems with bond lengths consistent with conjugated π-electron systems . For this compound, computational models predict a similar planar indole core, with the Boc group adopting a sterically shielded conformation to minimize electronic interference .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BrF₃NO₃ | |

| Molecular Weight | 380.16 g/mol | |

| CAS Number | 2940951-92-6 | |

| SMILES | Brc1cc(OC(F)(F)F)cc2c1n(cc2)C(=O)OC(C)(C)C |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

-

Indole Core Functionalization: Bromination and trifluoromethoxylation of a preformed indole scaffold.

-

Boc Protection: Introduction of the tert-butyl carboxylate group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

A representative synthesis involves:

-

Step 1: Bromination of 5-(trifluoromethoxy)indole at the 7-position using N-bromosuccinimide (NBS).

-

Step 2: Boc protection of the indole nitrogen using Boc anhydride and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Table 2: Synthetic Intermediates and Yields

| Intermediate | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| 7-Bromo-5-(trifluoromethoxy)indole | 65–70 | ≥95 | |

| Final Product | 50–55 | 97 |

Reaction Mechanisms

The bromination proceeds via electrophilic aromatic substitution, with the indole’s electron-rich 7-position being selectively targeted. The Boc group installation follows a nucleophilic acyl substitution mechanism, facilitated by the indole’s lone pair on the nitrogen .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor for:

-

Kinase Inhibitors: Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .

-

Anticancer Agents: Analogous indole derivatives exhibit activity against trypanosomal infections and cancer cell lines .

Case Study: 5-HT₆ Receptor Antagonists

In a 2021 study, tert-butyl indole carboxylates were used to develop serotonin receptor antagonists. The trifluoromethoxy group enhanced blood-brain barrier penetration, while the Boc group improved metabolic stability .

| Supplier | Quantity | Purity (%) | Price (USD) |

|---|---|---|---|

| PharmaBlock Sciences | 100 mg | 97 | 236 |

| AstaTech | 5 g | 95 | 1,849 |

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume